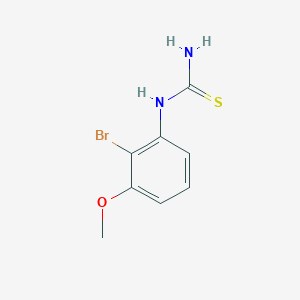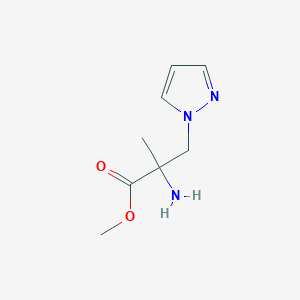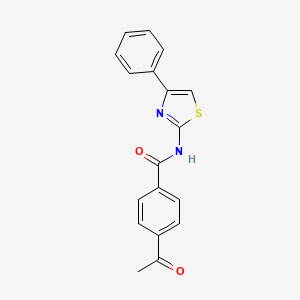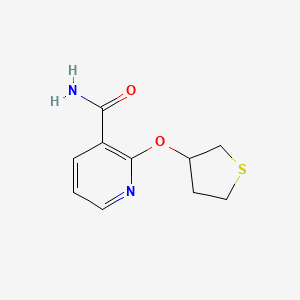
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,5-dimethylfuran . 2,5-dimethylfuran is a heterocyclic compound that contains a furan substituted with methyl groups at positions 2 and 5 .
Synthesis Analysis
In a related compound, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO), was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another study synthesized 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Molecular Structure Analysis
The molecular structure of these compounds was established experimentally by EI-MS, FT-IR, 1H, and 13C NMR spectral studies .Chemical Reactions Analysis
In a study, a renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques such as XRD, N2 adsorption–desorption isotherms, ICP, NH3-TPD, pyridine-IR, SEM, TEM, and MAS NMR .Applications De Recherche Scientifique
Biofuel Production
The compound is a derivative of 2,5-dimethylfuran (2,5-DMF), which is a promising biofuel competitive to benchmarks like ethanol due to high-value intrinsic properties . It can be produced by the catalytic hydrogenation of the 5-hydroxymethylfurfural (HMF) platform molecule, one of the biobased intermediate chemicals derived from the abundant lignocellulosic biomass .
Catalyst in Chemical Reactions
The compound has potential applications as a catalyst in various chemical reactions. For instance, the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum.
Photostability Studies
The compound has been used in studies investigating photostability. For example, the photochemical quantum yield (Φc) of the dye was determined in different solvents. The dye was found to be comparatively photostable in DMSO but undergoes photodecomposition in chloromethane solvents .
Fluorescence Studies
The compound has been used in fluorescence studies. Fluorescence organic molecules are applicable in various fields of material sciences such as optical limiting, third-order nonlinear optical properties, organic electro-optics, organic light-emitting diodes, dye-synthesized solar cells, and Langmuir films .
Production of High Yield 2,5-Dimethylfuran
The compound has been used in the production of high yield 2,5-dimethylfuran. The highest yield to DMF is obtained on a catalyst prepared by co-impregnation and reduced at 500°C, that features an imperfect core/shell structure of the NiFe alloy, with a partial Fe shell surrounding an Fe-enriched Ni core .
Investigation of Solvatochromic Properties
The compound has been used in the investigation of solvatochromic properties. Electronic absorption and emission spectra of the compound were studied in different solvents on the basis of polarities, and the obtained data were used to determine the solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-6-10(9(2)17-8)11(15)7-14-12(16)13(3,4)5/h6,11,15H,7H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQWFZLAYAXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2532252.png)
![Thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2532253.png)

![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2532256.png)

![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)
![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)

